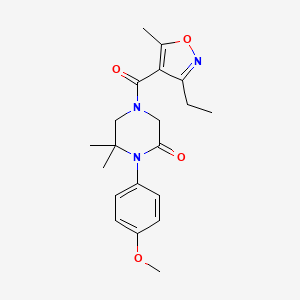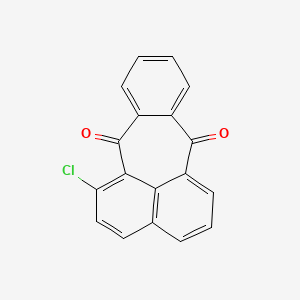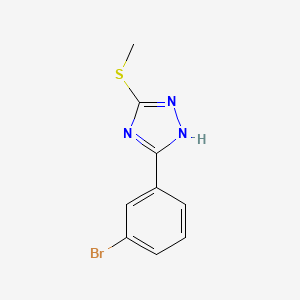
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and sulfur-containing reagents.
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-(3-Bromophenyl)-3-(methylsulfinyl)-1H-1,2,4-triazole or 5-(3-Bromophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole.
Reduction: 5-Phenyl-3-(methylsulfanyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
5-(4-Bromophenyl)-1H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
3-(Methylsulfanyl)-1H-1,2,4-triazole: Lacks the bromophenyl group, which may influence its chemical properties and applications.
Uniqueness: 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
Propiedades
Número CAS |
924663-95-6 |
|---|---|
Fórmula molecular |
C9H8BrN3S |
Peso molecular |
270.15 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-3-methylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3S/c1-14-9-11-8(12-13-9)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,11,12,13) |
Clave InChI |
QYLHXYONWUNDLP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NNC(=N1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


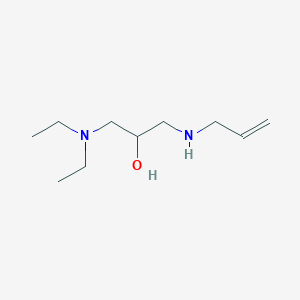
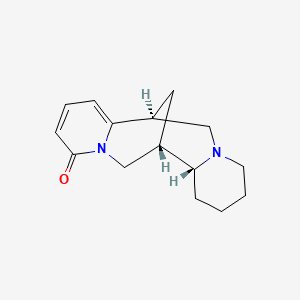
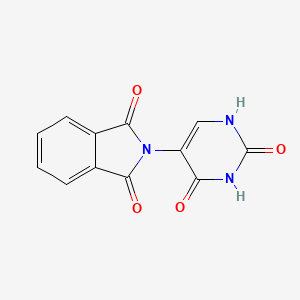
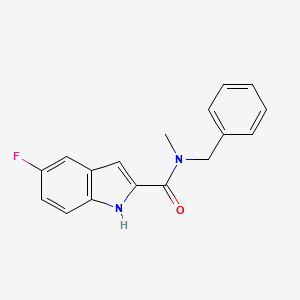
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)


![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
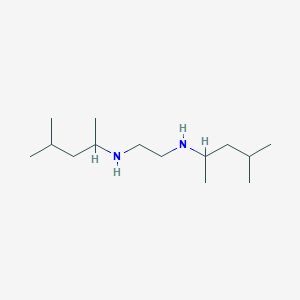

![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
